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Compound of Interest

Compound Name: 3-Iodotetrahydrofuran

Cat. No.: B053241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

versatile heterocyclic building block, 3-iodotetrahydrofuran. The information presented herein

is essential for the characterization and utilization of this compound in organic synthesis and

medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data

acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The following tables summarize the expected ¹H and ¹³C NMR spectral data for 3-
iodotetrahydrofuran.

Table 1: ¹H NMR Spectroscopic Data for 3-Iodotetrahydrofuran
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Protons
Chemical Shift (δ)
(ppm)

Multiplicity
Coupling Constant
(J) (Hz)

H3 ~4.4 - 4.6 Multiplet -

H2 (axial) ~4.0 - 4.2 Multiplet -

H2 (equatorial) ~3.8 - 4.0 Multiplet -

H5 (axial) ~3.9 - 4.1 Multiplet -

H5 (equatorial) ~3.7 - 3.9 Multiplet -

H4 (axial) ~2.3 - 2.5 Multiplet -

H4 (equatorial) ~2.1 - 2.3 Multiplet -

Note: The chemical shifts for the tetrahydrofuran ring protons are generally observed between

δ 3.8 and 4.2 ppm, while the proton adjacent to the iodine atom is expected to be further

downfield.[1] Precise values, multiplicities, and coupling constants require experimental

determination and can be influenced by the solvent and spectrometer frequency.

Table 2: ¹³C NMR Spectroscopic Data for 3-Iodotetrahydrofuran

Carbon Chemical Shift (δ) (ppm)

C3 ~20 - 30

C4 ~30 - 40

C2 ~68 - 72

C5 ~68 - 72

Note: The carbon atom bearing the iodine (C3) is significantly shielded and appears at a

characteristic upfield chemical shift. The other carbon atoms of the tetrahydrofuran ring

resonate at typical values for cyclic ethers. The iodinated carbon is predicted to appear around

85 ppm due to the electronegativity of iodine.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The characteristic vibrational frequencies for 3-iodotetrahydrofuran are presented in Table 3.

Table 3: Key IR Absorptions for 3-Iodotetrahydrofuran

Functional Group Wavenumber (cm⁻¹) Intensity

C-H (stretch, sp³) 2980 - 2850 Strong

C-O-C (stretch) 1100 - 1050 Strong

C-I (stretch) 550 - 500 Medium-Strong

Note: The most characteristic absorption for 3-iodotetrahydrofuran is the C-I stretching

vibration, which is expected in the range of 500-550 cm⁻¹.[1] The strong C-O-C stretching band

is indicative of the ether linkage within the tetrahydrofuran ring.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 3-Iodotetrahydrofuran

Fragment
m/z (Mass-to-Charge
Ratio)

Putative Structure

[M]⁺ 198 Molecular Ion (C₄H₇IO)

[M-I]⁺ 71 Tetrahydrofuranyl cation

[C₂H₄I]⁺ 155 -

[C₂H₃O]⁺ 43 Acylium ion fragment

Note: The mass spectrum of 3-iodotetrahydrofuran is expected to show a molecular ion peak

at m/z 198. Common fragmentation pathways would likely involve the loss of the iodine atom to

give a stable tetrahydrofuranyl cation at m/z 71.
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a small organic molecule like 3-iodotetrahydrofuran. Instrument-specific parameters

should be optimized by the operator.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-iodotetrahydrofuran in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR

tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis or precise chemical shift referencing is required.

¹H NMR Acquisition:

Tune and shim the NMR spectrometer to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-

45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the internal standard (TMS at 0.00

ppm) or the residual solvent peak.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, and a

longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon

nuclei.

A larger number of scans will be required compared to ¹H NMR to achieve an adequate

signal-to-noise ratio.
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Process the data similarly to the ¹H spectrum and reference it to the internal standard or

the solvent peak.

FT-IR Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of liquid 3-iodotetrahydrofuran between two KBr or NaCl salt

plates to form a thin film.

Solution: Dissolve the sample in a suitable transparent solvent (e.g., CCl₄, CS₂) and place

it in a liquid cell of known path length.

Data Acquisition:

Record a background spectrum of the empty salt plates or the solvent-filled cell.

Place the sample in the spectrometer's sample compartment.

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-adding

multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry
Sample Introduction: Introduce a small amount of 3-iodotetrahydrofuran into the mass

spectrometer. Common methods for volatile compounds include direct injection into the ion

source or via a gas chromatography (GC) inlet.

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is a common

method for small, relatively stable organic molecules and typically provides detailed

fragmentation patterns.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification and

characterization of an organic compound.
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Caption: Workflow for Spectroscopic Identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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